An In-depth Technical Guide to N,N,2-Trimethylquinolin-6-amine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to N,N,2-Trimethylquinolin-6-amine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,2-Trimethylquinolin-6-amine, a substituted quinoline derivative, presents a scaffold of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral analysis, a plausible synthetic route, and an exploration of its potential applications in drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural motifs suggest potential for further investigation as a building block in the development of novel therapeutic agents. This document aims to serve as a foundational resource for researchers, providing essential data and methodologies to facilitate future studies.
Chemical and Physical Properties
N,N,2-Trimethylquinolin-6-amine, also known as 6-(dimethylamino)quinaldine, is an aromatic heterocyclic compound. Its core structure consists of a quinoline ring system with a dimethylamino group at the 6-position and a methyl group at the 2-position.
Core Chemical Attributes
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂ | [PubChem][1] |
| Molecular Weight | 186.25 g/mol | [PubChem][1] |
| CAS Number | 92-99-9 | [PubChem][1] |
| IUPAC Name | N,N,2-trimethylquinolin-6-amine | [PubChem][1] |
| Synonyms | 6-(Dimethylamino)-2-methylquinoline, 6-(Dimethylamino)quinaldine, Quinaldine, 6-(dimethylamino)- | [CymitQuimica][2] |
| Physical Form | Solid | [Sigma-Aldrich][3] |
| Color | Yellow to brown | [CymitQuimica][2] |
Physicochemical Properties (Computed)
| Property | Value | Source |
| logP (Octanol/Water Partition Coefficient) | 2.609 | [Cheméo][4] |
| Water Solubility (log₁₀ws) | -3.43 mol/L | [Cheméo][4] |
| McGowan's Characteristic Volume (mcvol) | 156.680 ml/mol | [Cheméo][4] |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of N,N,2-Trimethylquinolin-6-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the quinoline ring, a singlet for the methyl group at the 2-position, and a singlet for the two methyl groups of the dimethylamino moiety at the 6-position.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 12 carbon atoms in the molecule, including the carbons of the quinoline ring and the three methyl groups.
Infrared (IR) Spectroscopy
The NIST WebBook provides access to the IR spectrum of N,N,2-Trimethylquinolin-6-amine. Key expected absorptions would include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching from the quinoline ring, and C-N stretching from the dimethylamino group.
Mass Spectrometry (MS)
The mass spectrum of N,N,2-Trimethylquinolin-6-amine is available from the NIST Mass Spectrometry Data Center. The molecular ion peak would be observed at m/z 186.25, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the quinoline structure.
Synthesis and Reactivity
Proposed Synthetic Route: Doebner-von Miller Reaction
A plausible and historically significant method for the synthesis of N,N,2-Trimethylquinolin-6-amine is the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[5]
For the synthesis of N,N,2-Trimethylquinolin-6-amine, the likely starting materials would be N,N-dimethyl-p-phenylenediamine and an α,β-unsaturated aldehyde or ketone that can provide the 2-methylquinoline core, such as crotonaldehyde. The reaction is typically catalyzed by strong acids like hydrochloric acid or sulfuric acid.
The following protocol is a generalized representation of a Doebner-von Miller synthesis and would require optimization for the specific synthesis of N,N,2-Trimethylquinolin-6-amine.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of N,N-dimethyl-p-phenylenediamine in a suitable solvent (e.g., ethanol, water) is prepared.
-
Acidification: Concentrated hydrochloric acid or sulfuric acid is carefully added to the aniline solution with cooling.
-
Addition of Carbonyl Compound: Crotonaldehyde is added dropwise to the reaction mixture with vigorous stirring. The reaction is often exothermic and may require external cooling to control the temperature.
-
Reaction: The mixture is heated to reflux for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is made alkaline with a base (e.g., sodium hydroxide) to neutralize the acid and precipitate the crude product.
-
Purification: The crude product can be purified by steam distillation followed by extraction with an organic solvent and subsequent recrystallization or column chromatography.
Figure 1. A generalized workflow for the synthesis of N,N,2-Trimethylquinolin-6-amine via the Doebner-von Miller reaction.
Reactivity
The chemical reactivity of N,N,2-Trimethylquinolin-6-amine is dictated by its structural features:
-
Quinoline Ring: The quinoline ring system is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The electron-donating dimethylamino group at the 6-position will activate the benzene portion of the ring towards electrophilic attack, primarily at the 5 and 7-positions. The pyridine ring is generally less reactive towards electrophiles but can undergo nucleophilic substitution, particularly at the 2 and 4-positions, especially if the nitrogen is quaternized.
-
Dimethylamino Group: The nitrogen of the dimethylamino group is basic and can be protonated or alkylated. It also directs electrophilic aromatic substitution as mentioned above.
-
Methyl Group: The methyl group at the 2-position (quinaldine moiety) is acidic and can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles.
Potential Applications in Drug Development
While specific studies on the biological activity of N,N,2-Trimethylquinolin-6-amine are scarce, the quinoline scaffold is a well-established privileged structure in medicinal chemistry. Quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.
The presence of the dimethylamino group and the methyl group on the quinoline ring of N,N,2-Trimethylquinolin-6-amine provides opportunities for further chemical modification to generate libraries of compounds for biological screening. For instance, the dimethylamino group can be a key pharmacophoric feature or can be modified to modulate solubility and other pharmacokinetic properties. The reactive 2-methyl group can be functionalized to introduce various side chains.
Given the known activities of other substituted quinolines, N,N,2-Trimethylquinolin-6-amine could serve as a valuable starting material or fragment for the development of novel therapeutic agents. Further research is warranted to explore its biological activity profile.
Safety and Handling
N,N,2-Trimethylquinolin-6-amine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N,N,2-Trimethylquinolin-6-amine is a substituted quinoline with well-defined chemical and physical properties. While its synthesis can be achieved through established methods like the Doebner-von Miller reaction, there is a need for more detailed, peer-reviewed synthetic protocols. The primary value of this compound for researchers in drug development lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The lack of extensive biological data for N,N,2-Trimethylquinolin-6-amine itself highlights an opportunity for further investigation into its pharmacological properties. This guide provides a solid foundation of its known attributes to encourage and support such future research endeavors.
References
-
Wikipedia. Doebner–Miller reaction. [Link]
-
PubChem. 6-Quinolinamine, N,N,2-trimethyl-. [Link]
-
NIST WebBook. Quinaldine, 6-dimethylamino-. [Link]
-
Cheméo. Quinaldine, 6-dimethylamino-. [Link]
Sources
- 1. 6-Quinolinamine, N,N,2-trimethyl- | C12H14N2 | CID 66725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 92-99-9: N,N,2-Trimethyl-6-quinolinamine | CymitQuimica [cymitquimica.com]
- 3. N,N,2-trimethylquinolin-6-amine | 92-99-9 [sigmaaldrich.com]
- 4. chemeo.com [chemeo.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
